Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis and Chemical Transformations
Difluoromethylation Processes : A study by Sperry & Sutherland (2011) described a safe and practical difluoromethylation protocol of methyl 4-hydroxy-3-iodobenzoate, which could be relevant to the chemical transformations of similar compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.
Cyclization Reactions with Aldehydes : Research by Chang, Jeganmohan, & Cheng (2007) demonstrated the cyclization of o-iodobenzoates with various aldehydes catalyzed by cobalt bidentate phosphine complexes, a process potentially applicable to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.
Metabolic Studies : A study by Wold, Smith, & Williams (1973) on n-butyl 4-hydroxy-3,5-diiodobenzoate explored its metabolism and excretion in various species, indicating potential similarities in the metabolism of related compounds.
Isoquinoline Synthesis : Research by Ture et al. (2011) involved the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate, a reaction pathway potentially relevant to similar iodobenzoates.
Iodine-Induced Intramolecular Cyclization : The study by Matsumoto, Takase, & Ogura (2008) reported iodine-induced intramolecular cyclization in iodine-substituted benzenes, a process applicable to the cyclization of similar iodobenzoates.
Iodocyclization for Synthesis of Benzo[b]furans : Okitsu et al. (2008) described the iodocyclization of ethoxyethyl ethers to alkynes for the synthesis of 3-iodobenzo[b]furans, a method that could be adapted for similar iodobenzoate derivatives (Okitsu et al., 2008).
Computational Chemistry and Material Science
Semi-Empirical Methods for Analyzing Stability and Reactivity : Arsyad et al. (2021) utilized semi-empirical methods to study the stability and reactivity of cyclopolic acid compounds and their derivatives, a technique that could be applied to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate for understanding its reactivity (Arsyad et al., 2021).
Hirshfeld Surface and Theoretical Analysis : A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations, techniques that could be valuable for analyzing the structure and intermolecular interactions of methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.
Environmental and Health Applications
Environmental Phenols Measurement : Ye et al. (2008) developed a method for measuring parabens and other environmental phenols in human milk, an approach that could be adapted for monitoring the presence of compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate in biological samples (Ye et al., 2008).
Antimicrobial and Molluscicidal Activity : Research on Piper aduncum leaves by Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities, suggesting potential biological applications for similar compounds.
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDDDYITTOWRLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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